molecular formula C10H22S B1583518 Diisopentyl sulfide CAS No. 544-02-5

Diisopentyl sulfide

Cat. No.: B1583518
CAS No.: 544-02-5
M. Wt: 174.35 g/mol
InChI Key: JWEWNTJADCWFRP-UHFFFAOYSA-N
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Description

Diisopentyl sulfide is an organosulfur compound with the molecular formula C10H22S. It is characterized by the presence of a sulfur atom bonded to two isopentyl groups. This compound is known for its distinctive odor and is used in various industrial applications, including as a metal extractant and an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diisopentyl sulfide can be synthesized through a thiol-free one-pot method. This method involves the reaction of benzyl bromides with potassium thioacetate in the presence of Oxone® under green conditions. This approach is efficient and avoids the use of metal catalysts .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting isopentyl alcohol with sulfur or sulfur-containing compounds under controlled conditions. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.

Chemical Reactions Analysis

Types of Reactions: Diisopentyl sulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and Oxone®.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides and thiolate anions are typical reagents.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted sulfides.

Scientific Research Applications

Biological Research

DPS has been studied for its potential biological applications, particularly in the context of sulfur biology. Sulfur compounds play crucial roles in cellular processes, and DPS may serve as a model compound for understanding these mechanisms.

  • Cellular Signaling : Research indicates that sulfide donors can modulate cellular signaling pathways related to oxidative stress and inflammation. Studies have shown that compounds similar to DPS can influence the activity of enzymes involved in these pathways, potentially leading to therapeutic applications in diseases characterized by oxidative stress .
  • Neuroprotective Effects : In neurobiology, DPS and related compounds have been investigated for their neuroprotective properties. They may help mitigate neuronal damage in conditions such as ischemia or neurodegenerative diseases by modulating redox states within cells .

Materials Science

DPS has potential applications in materials science due to its unique chemical properties.

  • Polymer Chemistry : As a sulfur-containing compound, DPS can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Sulfur cross-linking agents are crucial in the production of rubber and other elastomers .
  • Nanomaterials : Recent studies have explored the use of DPS in synthesizing nanomaterials with tailored properties. For instance, it can be used as a precursor for creating sulfide-based nanoparticles that exhibit unique optical or electronic characteristics .

Case Study 1: Neuroprotective Mechanisms

In a study examining the effects of sulfide compounds on neuronal cells, researchers found that diisopentyl sulfide exhibited protective effects against oxidative stress-induced apoptosis. The study utilized cell cultures treated with DPS, demonstrating reduced markers of cell death and improved mitochondrial function compared to controls .

Case Study 2: Polymer Development

A research project focused on developing new rubber formulations incorporated this compound as a cross-linking agent. The resulting materials showed enhanced elasticity and durability compared to traditional formulations without sulfur additives. This advancement could lead to more resilient materials for industrial applications .

Mechanism of Action

The mechanism of action of diisopentyl sulfide involves its interaction with various molecular targets. It can form covalent bonds with sulfhydryl groups on proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Uniqueness: Diisopentyl sulfide is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chains compared to dimethyl or diethyl sulfide result in different reactivity and applications.

Properties

IUPAC Name

3-methyl-1-(3-methylbutylsulfanyl)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22S/c1-9(2)5-7-11-8-6-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEWNTJADCWFRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060264
Record name Butane, 1,1'-thiobis[3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544-02-5
Record name 1,1′-Thiobis[3-methylbutane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=544-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1'-thiobis(3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1'-thiobis[3-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butane, 1,1'-thiobis[3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isoamyl bromide (21.88 g, 0.21 mol) and tetrabutylammonium bromide (1.61 g, 5 mmol) were added to a solution of sodium sulfide nonahydrate (24.02 g, 0.10 mol) in water (50 ml) and the mixture was refluxed with stirring for 6 h. The organic layer was separated, the aqueous layer was extracted with pentane (25 ml). The extract was combined with the organic layer and dried with anhydrous magnesium sulfate. Distillation gave 15.85 g, 91% of a colorless liquid, bp 49°-50° C./0.1 mm Hg, n20D=1.4514, >99% GC pure; 1H NMR (CDCl3) δ 0.95 (d, J=6 Hz, 12H, CH3), 1.47 (q, J=6 Hz, 4H, CH2), 1.68 (septet, J=6 Hz, 2H, CH), 2.51 (t, J=6 Hz, 4H, CH2).
Quantity
21.88 g
Type
reactant
Reaction Step One
Quantity
24.02 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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